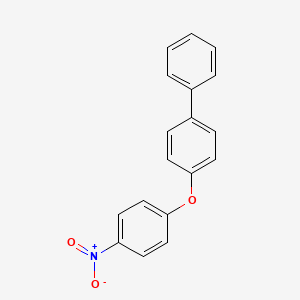

4-(4-Nitro-phenoxy)-biphenyl

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-nitrophenoxy)-4-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO3/c20-19(21)16-8-12-18(13-9-16)22-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVFITWKTSKXEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286796 | |

| Record name | 4-(4-Nitro-phenoxy)-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6641-61-8 | |

| Record name | 4-(4-Nitrophenoxy)-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6641-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 47658 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006641618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC47658 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Nitro-phenoxy)-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Nitro Phenoxy Biphenyl

Established Reaction Pathways

Nucleophilic Aromatic Substitution (SNAr) Route

The primary and most effective method for synthesizing 4-(4-nitro-phenoxy)-biphenyl is through a Nucleophilic Aromatic Substitution (SNAr) reaction. youtube.comchemistrysteps.com This type of reaction is particularly suitable for aryl halides that are activated by strong electron-withdrawing groups, such as the nitro group (NO₂) present in one of the reactants. youtube.comchemistrysteps.com The electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient and, therefore, more susceptible to attack by a nucleophile. youtube.com

The SNAr mechanism for this synthesis involves two main steps. Initially, the nucleophile attacks the carbon atom attached to the halogen, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org In the subsequent step, the leaving group (the halide) is eliminated, which restores the aromaticity of the ring and yields the final product. chemistrysteps.com

A specific and well-documented SNAr route for the synthesis of this compound is the condensation reaction between biphenyl-4-ol and 4-chloronitrobenzene. researchgate.netnih.gov In this reaction, the biphenyl-4-ol acts as the nucleophile after being deprotonated by a base, and the 4-chloronitrobenzene serves as the electrophilic aromatic compound. The nitro group in the para position to the chlorine atom on 4-chloronitrobenzene is crucial for activating the molecule towards nucleophilic attack. youtube.com

This reaction is a variation of the Ullmann condensation, which traditionally uses copper as a catalyst to facilitate the formation of aryl ethers. wikipedia.org However, modern iterations of this synthesis can often proceed efficiently without the need for a metal catalyst, especially when a strong electron-withdrawing group is present on the aryl halide.

The successful synthesis of this compound relies on the careful optimization of several reaction parameters to ensure a high yield and purity of the product. Key factors that are typically adjusted include the reaction temperature, the choice of solvent, and the use of a base or catalyst. researchgate.netnih.gov

Table 1: Optimized Reaction Parameters for the Synthesis of this compound

| Parameter | Optimized Condition | Rationale |

| Reactants | Biphenyl-4-ol, 4-Chloronitrobenzene | Provide the necessary carbon skeletons for the final product. |

| Base | Anhydrous Potassium Carbonate (K₂CO₃) | Acts as a base to deprotonate the hydroxyl group of biphenyl-4-ol, forming the more nucleophilic phenoxide ion. researchgate.netnih.gov |

| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction. researchgate.netnih.gov |

| Temperature | 120°C | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. researchgate.net |

| Reaction Time | 24 hours | Ensures the reaction goes to completion. researchgate.net |

The use of anhydrous potassium carbonate is critical as it serves as a base to generate the phenoxide ion from biphenyl-4-ol, which is a much stronger nucleophile than the neutral alcohol. researchgate.netnih.gov Dimethylformamide (DMF) is a commonly used solvent for this type of reaction due to its high boiling point and its ability to solvate both the ionic and organic reactants. researchgate.netnih.gov The elevated temperature of 120°C is necessary to overcome the activation energy barrier of the reaction. researchgate.net

Considerations for Reaction Atmosphere and Purity Control

Following the completion of the reaction, purification of the crude product is essential. A common method for purifying this compound is through recrystallization. prepchem.com This technique involves dissolving the crude product in a suitable solvent and then allowing it to slowly crystallize, leaving impurities behind in the solution. Another effective purification method is column chromatography on silica (B1680970) gel, using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent. chemicalbook.com The purity of the final compound can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry. chemicalbook.com

Monitoring Synthetic Progress through Analytical Techniques (e.g., TLC)

Throughout the synthesis of this compound, it is important to monitor the progress of the reaction to determine when it has reached completion. A simple and effective analytical technique for this purpose is Thin-Layer Chromatography (TLC). chemicalbook.com

By taking small aliquots of the reaction mixture at various time intervals and spotting them on a TLC plate, it is possible to visualize the disappearance of the starting materials (biphenyl-4-ol and 4-chloronitrobenzene) and the appearance of the desired product. chemicalbook.com The different components of the reaction mixture will travel up the TLC plate at different rates depending on their polarity, allowing for their separation and identification. Once the TLC analysis indicates that the starting materials have been completely consumed, the reaction can be stopped, and the work-up and purification process can begin. chemicalbook.com

Crystallographic and Spectroscopic Characterization of 4 4 Nitro Phenoxy Biphenyl

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis of 4-(4-nitro-phenoxy)-biphenyl, a compound with the chemical formula C₁₈H₁₃NO₃, has provided a definitive determination of its solid-state structure. nih.gov The analysis was conducted at a temperature of 173 K using Mo Kα radiation. nih.gov

Determination of Crystal System and Space Group

The crystallographic data reveal that this compound crystallizes in the monoclinic system. nih.gov The specific space group was identified as P2₁/c. nih.gov The unit cell parameters, which define the dimensions and shape of the crystal's basic repeating unit, were determined to be a = 9.6435 (7) Å, b = 5.8648 (3) Å, c = 24.6884 (18) Å, with a β angle of 95.704 (6)°. nih.gov The volume of the unit cell is 1389.39 (16) ų, and each unit cell contains four molecules (Z = 4). nih.gov

Table 1: Crystal Data and Structure Refinement for this compound nih.gov

| Parameter | Value |

|---|---|

| Empirical formula | C₁₈H₁₃NO₃ |

| Formula weight | 291.29 |

| Temperature | 173 K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 9.6435 (7) Åb = 5.8648 (3) Åc = 24.6884 (18) Åβ = 95.704 (6)° |

| Volume | 1389.39 (16) ų |

| Z | 4 |

| Density (calculated) | 1.393 Mg/m³ |

| Absorption coefficient | 0.10 mm⁻¹ |

Elucidation of Molecular Conformation in the Solid State

The conformation of the this compound molecule in the crystal is characterized by significant twisting between its constituent aromatic rings. This non-planar arrangement is a key feature of its molecular structure.

The two phenyl rings that constitute the biphenyl (B1667301) portion of the molecule are not perfectly coplanar. A slight twist is observed between them, with a dihedral angle of 6.70 (9)°. nih.govnih.gov This indicates a near-coplanar arrangement, but with a small deviation from perfect planarity. nih.gov

In contrast to the near-coplanarity of the biphenyl unit, the nitrophenyl ring is substantially twisted out of the plane of the biphenyl rings. nih.govnih.gov The dihedral angle between the nitrophenyl ring and the adjacent phenyl ring of the biphenyl moiety is 68.83 (4)°. nih.govnih.gov The dihedral angle with the terminal phenyl ring of the biphenyl unit is 62.86 (4)°. nih.govnih.gov This significant rotation is a defining characteristic of the molecule's three-dimensional shape.

The nitro group itself is not perfectly coplanar with the phenyl ring to which it is attached. It is twisted out of the plane of its host phenyl ring by a torsion angle of 12.1 (2)°. nih.govnih.gov

Table 2: Selected Dihedral and Torsion Angles for this compound nih.govnih.gov

| Description | Angle (°) |

|---|---|

| Dihedral angle between the two phenyl rings of the biphenyl unit | 6.70 (9) |

| Dihedral angle between the nitrophenyl ring and the middle phenyl ring | 68.83 (4) |

| Dihedral angle between the nitrophenyl ring and the end phenyl ring | 62.86 (4) |

Advanced Spectroscopic Investigations

The structural elucidation and characterization of this compound are critically dependent on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecular framework, connectivity of atoms, functional groups, and electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound in solution. Both ¹H and ¹³C NMR spectra offer unique insights into the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the aromatic region of the spectrum is of primary interest. The signals are typically observed as multiplets due to complex spin-spin coupling between adjacent protons on the phenyl rings. The protons on the nitrophenoxy group are generally shifted downfield compared to those on the unsubstituted biphenyl ring, owing to the electron-withdrawing nature of the nitro group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. The spectrum for this compound shows signals corresponding to all 18 carbon atoms. The carbons attached to the nitro group and the ether linkage, as well as the quaternary carbons of the biphenyl system, exhibit characteristic chemical shifts. For instance, carbons in the nitrophenyl ring are significantly influenced by the deshielding effect of the NO₂ group. rsc.org

| Spectroscopy Type | Instrument | Description |

| ¹H NMR | Bruker AM-300 | Provides data on the chemical environment of hydrogen atoms. nih.gov |

| ¹³C NMR | Not Specified | Provides data on the chemical environment of carbon atoms. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is employed to determine the molecular weight and to study the fragmentation pathways of this compound. This technique provides a "fingerprint" that confirms the identity of the compound.

The mass spectrum shows a prominent molecular ion peak (M+) corresponding to the molecular weight of the compound. For C₁₈H₁₃NO₃, the calculated molecular weight is approximately 291.3 g/mol . nih.gov The NIST Mass Spectrometry Data Center reports a molecular ion peak (m/z) at 291 for this compound. nih.gov

The fragmentation pattern is characteristic of the molecule's structure. The energetic molecular ions break down into smaller, stable fragments. Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (a loss of 46 mass units) and NO (a loss of 30 mass units). nih.govmiamioh.edu The spectrum for this compound shows significant fragment ions, with the most abundant peaks (after the molecular ion) appearing at m/z values of 152 and 244. nih.gov The base peak, which is the most intense peak in the spectrum, corresponds to the most stable fragment ion formed during ionization. chemguide.co.uk

| Analysis Type | m/z (Mass-to-Charge Ratio) | Interpretation |

| Molecular Ion | 291 | Corresponds to the intact molecule [C₁₈H₁₃NO₃]⁺. nih.gov |

| Major Fragment | 244 | Possible loss of the nitro group (NO₂). nih.gov |

| Major Fragment | 152 | A significant fragment, potentially from further cleavage. nih.gov |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies.

The FT-IR spectrum of this compound displays several characteristic absorption bands:

Nitro Group (NO₂) Vibrations: Aromatic nitro compounds typically show two strong stretching vibrations. The asymmetric stretching (νas) appears in the region of 1550-1500 cm⁻¹, and the symmetric stretching (νs) is found around 1355-1315 cm⁻¹. esisresearch.orgresearchgate.net

Aromatic C-O-C Ether Linkage: The asymmetric stretching of the aryl-ether bond is a strong and characteristic band, typically observed in the 1270-1230 cm⁻¹ region. A corresponding symmetric stretching band appears near 1075-1020 cm⁻¹.

Aromatic C=C and C-H Vibrations: Multiple sharp bands corresponding to the C=C stretching vibrations within the aromatic rings are expected between 1600 cm⁻¹ and 1450 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations are typically seen as a group of weaker bands above 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1500 esisresearch.org |

| Nitro (NO₂) | Symmetric Stretch | 1355 - 1315 esisresearch.org |

| Aryl Ether (C-O-C) | Asymmetric Stretch | 1270 - 1230 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 researchgate.net |

| Aromatic C-H | Stretch | > 3000 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The chromophores—the parts of the molecule that absorb light—in this compound are the biphenyl system and the nitrophenoxy moiety.

The UV-Vis spectrum is expected to show absorptions characteristic of these conjugated systems. Benzene, the simplest aromatic chromophore, exhibits π → π* transitions. nih.gov In this compound, the extended conjugation of the biphenyl system and the presence of the electron-withdrawing nitro group and the electron-donating ether oxygen influence the position and intensity of the absorption maxima (λmax). The spectrum of the related compound 4-nitrophenol (B140041) shows a strong absorption peak around 317-320 nm, which is attributed to a π→π* transition. researchgate.netresearchgate.net The extended conjugation in this compound would likely result in a bathochromic (red) shift of this absorption band to a longer wavelength.

| Chromophore | Transition Type | Expected Absorption Region (λmax) |

| Nitrophenoxy group | π → π | ~320 nm or higher researchgate.netresearchgate.net |

| Biphenyl system | π → π | ~250-280 nm |

Chemical Transformations and Reactivity of 4 4 Nitro Phenoxy Biphenyl

Reduction of the Nitro Group to Amine Functionality

A primary chemical transformation of 4-(4-nitro-phenoxy)-biphenyl involves the reduction of its nitro group into an amine (-NH₂) functionality. This conversion is a critical step as it yields a significantly more reactive and versatile intermediate.

The reduction of this compound directly produces 4-(4-aminophenoxy)-biphenyl. This resulting amine is a valuable synthetic intermediate, particularly in the polymer industry. nih.govresearchgate.net It serves as a curing agent for epoxy resins, which are a class of versatile thermosetting polymers known for their excellent chemical resistance, adhesion, and electrical insulating properties. nih.govresearchgate.net The introduction of the amine-containing biphenyl (B1667301) structure can enhance the thermal and mechanical properties of the final polymer.

The general transformation is depicted below:

Figure 1: Reduction of this compound to 4-(4-Aminophenoxy)-biphenyl.

The reduction of aromatic nitro compounds is a well-established transformation in organic chemistry. wikipedia.org A variety of reducing agents and catalytic systems can be employed to achieve this conversion. Common methods include catalytic hydrogenation, metal-acid reductions, and transfer hydrogenation.

For catalytic hydrogenation, a metal catalyst such as palladium, platinum, or nickel is typically used in the presence of hydrogen gas (H₂). chemicalbook.comgoogle.com The reaction is often carried out in a solvent like ethyl acetate (B1210297) or ethanol. For instance, the related compound 4,4'-bis(4-nitrophenoxy)biphenyl (B385796) is reduced to 4,4'-bis(4-aminophenoxy)biphenyl (B85200) using a nickel catalyst and hydrogen gas in ethyl acetate. chemicalbook.comgoogle.com Similar conditions are applicable to the reduction of this compound. The mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine.

Another common method is the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). This method, however, can be harsh and may not be suitable for sensitive substrates.

The following table summarizes typical conditions for the reduction of related nitroaromatic compounds, which can be adapted for this compound.

| Reactant | Reagents and Conditions | Product | Yield | Reference |

| 4,4'-bis(4-nitrophenoxy)biphenyl | H₂, Ni, triethylamine, ethyl acetate, 40-60°C, 15 atm | 4,4'-bis(4-aminophenoxy)biphenyl | 99.0% | google.com |

| 4-Nitrobiphenyl | H₂, Catalyst | 4-Aminobiphenyl | N/A | wikipedia.org |

| 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde | H₂, Pd/C | 4'-Amino-[1,1'-biphenyl]-4-carbaldehyde | N/A |

Role as a Precursor in Subsequent Organic Syntheses

As established, this compound is a significant precursor molecule. nih.govresearchgate.net Its primary role is to provide access to 4-(4-aminophenoxy)-biphenyl through the reduction of the nitro group. The resulting amine is a key building block for more complex molecules and materials.

The principal application of the derived amine, 4-(4-aminophenoxy)-biphenyl, is as a curing agent or hardener for epoxy resins. nih.govresearchgate.net In this role, the amine groups react with the epoxide rings of the epoxy resin to form a cross-linked polymer network. This process, known as curing, transforms the liquid resin into a hard, durable solid. The rigid biphenyl and phenoxy units within the amine's structure contribute to the high performance of the cured epoxy, including enhanced thermal stability and mechanical strength. nih.govresearchgate.net

The synthesis of aromatic amines from their nitro precursors is a common strategy in materials science. For example, aromatic mono- and di-amines are synthesized via the hydrogenation of their corresponding nitro-products to be used as curing agents. researchgate.net This highlights the industrial importance of nitro compounds like this compound as stable precursors to the more reactive amines required for polymerization processes.

Applications in Advanced Materials Science Research Academic Focus

Role in the Development of Liquid Crystalline Materials

Liquid crystals are a state of matter that possesses properties between those of conventional liquids and solid crystals, including the optical anisotropy necessary for display technologies. The molecular architecture required for liquid crystalline behavior typically involves a rigid core (mesogen) and often flexible terminal groups. Calamitic, or rod-like, liquid crystals frequently incorporate rigid units such as biphenyls. uea.ac.uk

Research into liquid crystal trimers, for example, has explored compounds containing both biphenyl (B1667301) and p-nitrophenyl groups linked by flexible spacers. tandfonline.com These studies demonstrated that the combination of these structural units can lead to the formation of nematic and smectic liquid crystal phases. tandfonline.com The thermal properties and the type of mesophase are highly dependent on the length and parity of the flexible spacers connecting the rigid aromatic units. tandfonline.com Therefore, 4-(4-Nitro-phenoxy)-biphenyl represents a fundamental building block whose structural motifs are actively explored in the synthesis of new liquid crystalline materials. tandfonline.comnih.gov

Intermediate for High-Performance Polymer Systems (e.g., Polyimides, via its amino derivative)

High-performance polymers, such as polyimides, are sought after in the aerospace and electronics industries for their exceptional thermal stability, chemical resistance, and mechanical strength. These properties are derived from their rigid aromatic backbones containing imide rings. The synthesis of polyimides typically involves a two-stage process, starting with the polycondensation of an aromatic diamine and an aromatic tetracarboxylic dianhydride to form a poly(amic acid), which is then thermally or chemically cyclodehydrated to the final polyimide.

The amino derivative of this compound, which is 4-(4-aminophenoxy)biphenyl (BAPB), serves as a crucial diamine monomer in the synthesis of such high-performance polyimides. tcichemicals.comsigmaaldrich.comcymitquimica.com The reduction of the nitro group to an amine is a key step that transforms the initial compound into a reactive monomer suitable for polymerization.

The general synthetic route involves reacting the diamine monomer (like BAPB) with various dianhydrides to produce a range of polyimides with tailored properties. The biphenyl unit incorporated into the polymer backbone enhances the thermal stability and mechanical properties of the resulting material. For instance, novel polyimides have been developed from the condensation of 4,4'-bis((4-aminophenoxy)methyl)-1,1'-biphenyl with different dianhydrides, showcasing high thermal stability with decomposition temperatures starting around 400°C. ossila.com The properties of the final polyimide can be fine-tuned by the choice of the dianhydride co-monomer.

| Diamine Monomer | Precursor Type | Resulting Polymer |

|---|---|---|

| 4,4'-Bis(p-aminophenoxy)biphenyl | Bis(nitrophenoxy) compound chemicalbook.com | Polyimide chemicalbook.com |

| 4,4'-Bis((4-aminophenoxy)methyl)-1,1'-biphenyl (B4AP) | Dinitro compound (B4NP) ossila.com | Polyimide ossila.com |

| 1,4-Bis-[4-amino-2-(trifluoromethyl)phenoxy]benzene (BATB) | Dinitro compound (BNTB) tcichemicals.com | Fluorinated Polyimide tcichemicals.com |

Contribution to the Design and Synthesis of Novel Electronic Materials

The search for new organic semiconductors for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), is a major focus of materials research. nih.govresearchgate.net The performance of these materials is governed by their molecular structure, which dictates key parameters like thermal stability, energy levels (HOMO/LUMO), and charge-carrier mobility. nih.gov

Biphenyl-based molecules are extensively researched as building blocks for organic electronic materials due to their rigid, π-conjugated nature which can facilitate charge transport. nih.govresearchgate.net While this compound is not directly used as an electronic material, its core structure is a platform for the synthesis of functional derivatives. By chemically modifying the nitro group and the biphenyl rings, researchers can tune the electronic properties of the molecule.

For example, studies on biphenyl enamines have shown that simple, one-step reactions can produce materials with high thermal stability and charge-carrier mobilities suitable for electronic devices. nih.gov The investigation of platinum-biphenyl complexes has revealed interesting photophysical properties, including dual-emission patterns that are sensitive to solvent polarity, which could be exploited in sensing applications. mdpi.com Furthermore, doping biphenyl with other luminophors has been shown to shift its fluorescence into the visible green region of the spectrum, creating materials with potential for use in OLEDs. researchgate.net The amino-derivative of this compound, 4-(4-aminophenoxy)biphenyl, can also be used to synthesize fluorescent thin films capable of detecting specific chemicals. ossila.com These examples highlight the potential of the this compound scaffold as a starting point for designing and synthesizing novel organic materials with tailored electronic and photophysical properties.

Future Research Trajectories and Methodological Considerations

Exploration of Expanded Synthetic Methodologies for Diversification

The currently documented synthesis of 4-(4-nitro-phenoxy)-biphenyl involves a nucleophilic aromatic substitution reaction between biphenyl-4-ol and 1-chloro-4-nitrobenzene (B41953) using anhydrous potassium carbonate in a dimethylformamide (DMF) solvent. researchgate.net Future research should aim to diversify the core structure of this compound to generate a library of novel derivatives. This can be achieved by exploring a range of modern synthetic strategies.

Key areas for exploration include:

Cross-Coupling Reactions: Advanced cross-coupling methods like the Suzuki-Miyaura and Negishi reactions could be employed to introduce a wide variety of substituents onto the biphenyl (B1667301) scaffold before the ether linkage is formed. rsc.orgnih.gov This would allow for the synthesis of derivatives with tailored electronic and steric properties.

Functionalization of the Biphenyl Core: Direct functionalization of the biphenyl rings through reactions such as Friedel-Crafts acylation or chloromethylation could introduce reactive handles for further modification. rsc.org

Modification of the Nitrophenoxy Group: Beyond the established reduction of the nitro group to an amine, exploring other transformations of the nitro group or introducing substituents on the nitrophenyl ring would yield derivatives with different functionalities.

A systematic exploration of these methodologies would enable the creation of a diverse range of compounds derived from the this compound template, opening avenues for new applications.

| Reaction Type | Reagents/Catalysts | Potential Modification | Reference |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Phenylboronic acids | Introduction of various aryl or alkyl groups on the biphenyl core. | rsc.orgnih.gov |

| Friedel-Crafts Acylation | Acid anhydrides, AlCl₃ | Addition of acyl groups to the biphenyl rings. | rsc.org |

| Nitro Group Reduction | Hydrogenation (e.g., with H₂/Pd-C) | Conversion of the nitro group to a primary amine. | researchgate.net |

| Ether Synthesis (Ullmann Condensation) | Biphenyl-4-ol, 1-chloro-4-nitrobenzene, K₂CO₃ | Formation of the core ether linkage. | researchgate.net |

In-depth Computational Modeling and Theoretical Predictions of Reactivity and Spectroscopic Properties

Computational chemistry offers powerful tools for predicting the behavior of molecules and guiding experimental work. For this compound and its derivatives, in-depth computational modeling could provide significant insights.

Future research should focus on:

Density Functional Theory (DFT) Calculations: Employing methods like B3LYP with basis sets such as 6-311++G(d,p) can be used to optimize the molecular geometry and predict electronic properties. mdpi.com These calculations can elucidate the molecular orbital distributions (HOMO/LUMO), predict sites of electrophilic and nucleophilic attack, and thus forecast the molecule's reactivity. The existing single-crystal X-ray diffraction data for this compound, which details its non-planar structure and dihedral angles, provides an excellent reference for validating the accuracy of these computational models. nih.govresearchgate.net

Spectroscopic Predictions: Computational models can predict spectroscopic data, including NMR chemical shifts, and vibrational frequencies (IR and Raman). mdpi.com Comparing these theoretical spectra with experimental data can confirm the structures of newly synthesized derivatives.

Quantitative Structure-Activity Relationship (QSAR): For specific applications, such as the development of new materials, 3D-QSAR studies could establish a correlation between the molecular structure and key performance properties. researchgate.net

| Computational Method | Predicted Properties | Purpose | Reference |

| DFT (e.g., B3LYP/6-311++G(d,p)) | Molecular geometry, electronic structure (HOMO/LUMO), reactivity indices. | Predict reactivity, guide synthesis, validate experimental structures. | mdpi.com |

| GIAO (within DFT) | NMR Chemical Shifts (¹H, ¹³C). | Aid in structural elucidation of new derivatives. | mdpi.com |

| 3D-QSAR (e.g., CoMFA/CoMSIA) | Correlation of molecular fields with activity/properties. | Guide the design of derivatives with enhanced performance. | researchgate.net |

Investigation of Derivatization Strategies for Enhanced Analytical Performance and Functionalization

To fully characterize this compound and its derivatives, robust analytical methods are required. Derivatization can play a crucial role in enhancing detectability and introducing functionalities for specific analytical or application-oriented purposes.

Future research trajectories should include:

Amine Functionalization: The primary amine, formed by the reduction of the nitro group, is a key functional handle. nih.govresearchgate.net This amine can be further derivatized to create amides, sulfonamides, or Schiff bases, each with unique chemical properties. researchgate.net

Introduction of Chromophores/Fluorophores: For enhanced detection in analytical techniques like HPLC, derivatization with moieties that have strong UV-Vis absorption or fluorescence is a viable strategy.

Click Chemistry Handles: Introducing terminal alkyne or azide (B81097) functionalities onto the biphenyl backbone would enable the use of highly efficient "click" chemistry reactions for conjugation to other molecules or surfaces.

Development of Novel Materials through Targeted Functionalization and Polymerization

The established use of the amine derivative of this compound as a curing agent for epoxy resins demonstrates its potential in polymer science. nih.govresearchgate.net This serves as a launchpad for the development of more sophisticated materials.

Key future directions are:

High-Performance Epoxy Resins: A systematic study of how different substituents on the biphenyl or phenoxy rings of the amine curing agent affect the properties (e.g., glass transition temperature, thermal stability, mechanical strength) of the resulting epoxy polymers is warranted. researchgate.net

Novel Polymer Architectures: By introducing polymerizable groups onto the this compound scaffold, it can be used as a monomer for creating new classes of polymers. For instance, functionalization with vinyl or acrylate (B77674) groups could allow for free-radical polymerization, while introducing diol or diacid functionalities would enable the synthesis of novel polyesters or polyamides.

Acyclic Diene Metathesis (ADMET) Polymerization: Following methodologies used for other bio-based biphenyl compounds, derivatives of this compound could be functionalized with terminal diene groups and polymerized via ADMET to create unsaturated polymers with potentially high thermal stability. rsc.org

Comprehensive Structure-Property Relationship Studies in Advanced Materials Contexts

A fundamental understanding of how the molecular structure of this compound derivatives dictates the macroscopic properties of materials derived from them is crucial for targeted material design.

Comprehensive studies should be undertaken to:

Correlate Molecular Conformation with Polymer Properties: Investigate how the inherent twist in the biphenyl backbone and the flexibility of the ether linkage influence the packing and intermolecular interactions within a polymer matrix. nih.govresearchgate.net

Tune Thermal and Mechanical Properties: Systematically synthesize a series of polymers where the structure of the monomer (derived from this compound) is varied. By measuring the thermal properties (e.g., TGA, DSC) and mechanical properties (e.g., tensile strength, modulus) of these materials, direct structure-property relationships can be established. researchgate.net

Investigate Optical and Electronic Properties: For derivatives with extended conjugation or specific electronic substituents, the optical (UV-Vis, fluorescence) and electronic properties should be characterized to assess their potential for use in applications such as organic light-emitting diodes (OLEDs) or as components in other electronic devices.

By pursuing these integrated research trajectories, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical intermediate into a versatile platform for the development of novel functional molecules and advanced materials.

Q & A

Q. What are the optimal synthetic routes for 4-(4-Nitro-phenoxy)-biphenyl, and how can by-product formation be minimized?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or Ullmann coupling, where a nitro-phenoxy group is introduced to biphenyl. For example, chloromethylation of biphenyl followed by nitro-group substitution under controlled conditions (e.g., 60–80°C, using NaNO₂/HCl) can yield the target compound . By-products like di-substituted derivatives are minimized by optimizing stoichiometry (1:1 molar ratio of biphenyl to nitro-phenoxy reagent) and using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity . Purity can be monitored via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The biphenyl protons appear as two doublets (δ 7.4–7.6 ppm, J = 8 Hz), while the nitro-phenoxy group shows a singlet for the para-nitro aromatic protons (δ 8.1–8.3 ppm) .

- IR : Strong absorption bands at 1520 cm⁻¹ (C-NO₂ asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch) confirm the nitro group .

- MS : Molecular ion [M⁺] at m/z 307 (calculated for C₁₈H₁₃NO₃) with fragmentation peaks at m/z 227 (loss of NO₂) and 184 (biphenyl fragment) .

Q. What safety protocols are critical when handling this compound due to its toxicity profile?

- Methodological Answer : Based on GHS classification (Category 4 acute toxicity for oral/dermal/inhalation routes), researchers must:

- Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis .

- Store the compound in amber glass containers at 4°C to prevent degradation and avoid contact with reducing agents (risk of exothermic nitro-group reduction) .

- Dispose of waste via certified hazardous waste contractors, as outlined in EPA guidelines .

Advanced Research Questions

Q. How does the nitro-phenoxy substituent influence the electronic properties of biphenyl in materials science applications?

- Methodological Answer : The electron-withdrawing nitro group reduces the HOMO-LUMO gap of biphenyl, enhancing charge-transfer properties. Computational studies (DFT, B3LYP/6-31G*) show a 0.5 eV reduction in bandgap compared to unsubstituted biphenyl, making it suitable for organic semiconductors . Experimental validation via cyclic voltammetry reveals oxidation potentials shifted by +0.3 V, corroborating electron-deficient behavior .

Q. What mechanistic insights explain the antimicrobial activity of nitro-phenoxy-biphenyl derivatives?

- Methodological Answer : Analogous compounds (e.g., 4-(2-Chloroethyl)-biphenyl) inhibit bacterial DNA gyrase by binding to the ATPase domain, disrupting supercoiling. For this compound, MIC values against E. coli (32 µg/mL) and S. aureus (64 µg/mL) suggest a similar mechanism . Structure-activity relationship (SAR) studies show that nitro-group positioning is critical: para-substitution maximizes steric compatibility with the gyrase active site .

Q. How can contradictions in toxicity data for nitro-aromatic compounds be resolved during risk assessment?

- Methodological Answer : Discrepancies often arise from variations in test models (e.g., rodent vs. zebrafish). A weight-of-evidence approach, as per EPA guidelines , should integrate:

- In vitro assays (e.g., Ames test for mutagenicity).

- In vivo studies (oral LD₅₀ in rats, 1200 mg/kg ).

- Read-across data from structurally similar compounds (e.g., biphenyl toxicity thresholds ). Meta-analyses using PRISMA frameworks can identify confounding variables (e.g., solvent choice in toxicity assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.